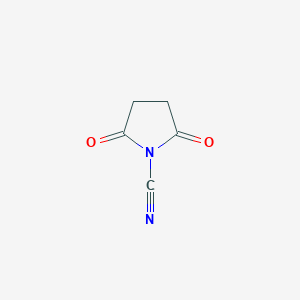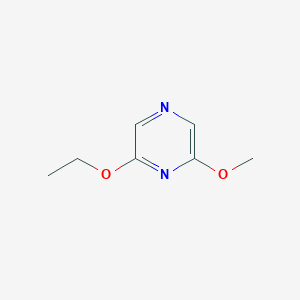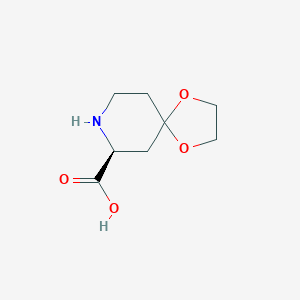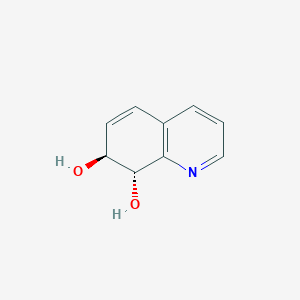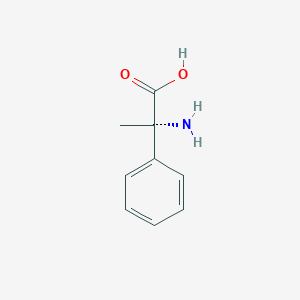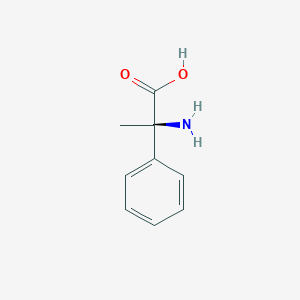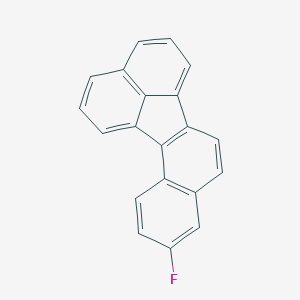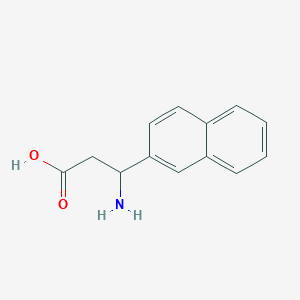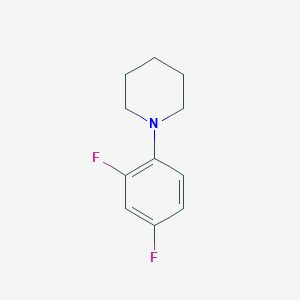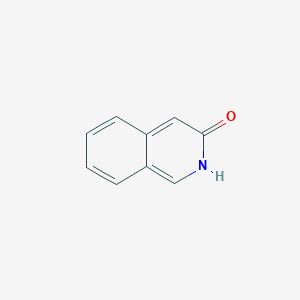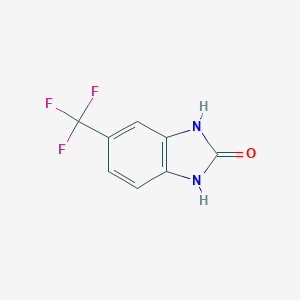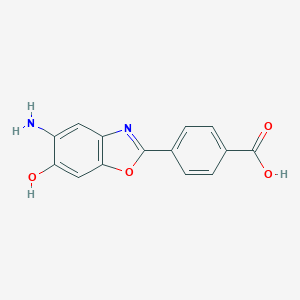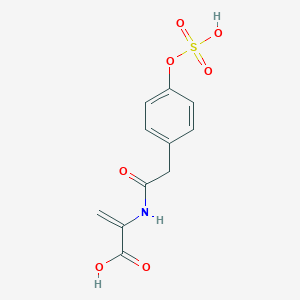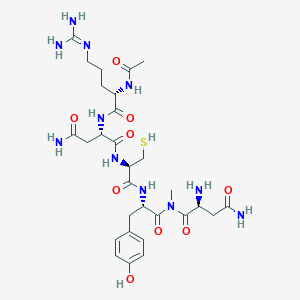
Rncyn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rncyn is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Rncyn is a cyclic peptide that is produced by the bacteria Streptomyces sp. It has been found to possess several pharmacological properties such as anti-tumor, anti-inflammatory, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of Rncyn is not fully understood. However, studies have suggested that Rncyn exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rncyn has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Rncyn has been found to have several biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Rncyn has also been found to modulate the activity of various enzymes such as COX-2 and MMPs. In addition, Rncyn has been found to modulate the production of various cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Rncyn in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Rncyn is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of using Rncyn in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Rncyn. One direction is to further elucidate the mechanism of action of Rncyn and its interactions with various signaling pathways. Another direction is to investigate the potential therapeutic applications of Rncyn in other diseases such as neurodegenerative diseases and metabolic disorders. Finally, there is a need for more studies to investigate the pharmacokinetics and toxicity of Rncyn in vivo.
Métodos De Síntesis
The synthesis of Rncyn is a complex process that involves several steps. The first step involves the fermentation of the bacteria Streptomyces sp. in a suitable medium. The second step involves the extraction of the Rncyn compound from the bacterial culture using various purification techniques such as chromatography and crystallization.
Aplicaciones Científicas De Investigación
Rncyn has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer, Rncyn has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In autoimmune disorders, Rncyn has been found to modulate the immune system and reduce the severity of the disease. In inflammatory diseases, Rncyn has been found to reduce inflammation and pain.
Propiedades
Número CAS |
126355-75-7 |
|---|---|
Nombre del producto |
Rncyn |
Fórmula molecular |
C29H45N11O9S |
Peso molecular |
723.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C29H45N11O9S/c1-14(41)36-18(4-3-9-35-29(33)34)24(45)37-19(12-23(32)44)25(46)39-21(13-50)26(47)38-20(10-15-5-7-16(42)8-6-15)28(49)40(2)27(48)17(30)11-22(31)43/h5-8,17-21,42,50H,3-4,9-13,30H2,1-2H3,(H2,31,43)(H2,32,44)(H,36,41)(H,37,45)(H,38,47)(H,39,46)(H4,33,34,35)/t17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
DRCKSUGTARVWBX-SXYSDOLCSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
SMILES canónico |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N(C)C(=O)C(CC(=O)N)N |
Otros números CAS |
126355-75-7 |
Sinónimos |
Ac-Arg-Asn-Cys-Tyr-Asn-NMA acetylarginyl-asparginyl-cysteinyl-tyrosyl-asparginyl-N-methylamide RNCYN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



